Cas no 17157-48-1 (Acetaldehyde, bromo-(6CI,7CI,8CI,9CI))

17157-48-1 structure
Nome del prodotto:Acetaldehyde, bromo-(6CI,7CI,8CI,9CI)
Acetaldehyde, bromo-(6CI,7CI,8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
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- Acetaldehyde, bromo-(6CI,7CI,8CI,9CI)
- 2-bromoacetaldehyde
- BROMOACETALDEHYDE
- 2-bromo-acetaldehyde
- Acetaldehyde,bromo
- bromomethylketone
- Monobromoacetaldehyde
- Bromo-Acetaldehyde
- EN300-78793
- DTXSID1020196
- Acetaldehyde, bromo-
- SCHEMBL102758
- alpha-Bromoacetaldehyde
- AKOS006279610
- 17157-48-1
- bromoacetaldehye
- Q27115951
- NMPVEAUIHMEAQP-UHFFFAOYSA-N
- A18304
- CHEBI:34263
- NS00115996
- 4-01-00-03151 (Beilstein Handbook Reference)
- MFCD01733508
- UNII-TGB3VXQ7JV
- TGB3VXQ7JV
- BRN 0969223
- 2-bromo-ethanone
- DTXCID70196
- DB-369907
-
- MDL: MFCD01733508
- Inchi: InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2
- Chiave InChI: NMPVEAUIHMEAQP-UHFFFAOYSA-N
- Sorrisi: C(C=O)Br
Proprietà calcolate
- Massa esatta: 121.93700
- Massa monoisotopica: 121.936727
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 4
- Conta legami ruotabili: 1
- Complessità: 20
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.7515 (rough estimate)
- Punto di ebollizione: 109.35°C (estimate)
- Punto di infiammabilità: 73.6°C
- Indice di rifrazione: 1.4486 (estimate)
- PSA: 17.07000
- LogP: 0.58020
Acetaldehyde, bromo-(6CI,7CI,8CI,9CI) Informazioni sulla sicurezza
Acetaldehyde, bromo-(6CI,7CI,8CI,9CI) Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
Acetaldehyde, bromo-(6CI,7CI,8CI,9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78793-0.25g |
2-bromoacetaldehyde |
17157-48-1 | 95.0% | 0.25g |
$70.0 | 2025-03-21 | |
Enamine | EN300-78793-10.0g |
2-bromoacetaldehyde |
17157-48-1 | 95.0% | 10.0g |
$855.0 | 2025-03-21 | |
Enamine | EN300-78793-0.1g |
2-bromoacetaldehyde |
17157-48-1 | 95.0% | 0.1g |
$48.0 | 2025-03-21 | |
Oakwood | 105198-250mg |
Bromoacetaldehyde in dichloromethane.(10% w/w) sold on a dry weight basis, 1 g = 10 grams solution |
17157-48-1 | 250mg |
$137.00 | 2024-07-19 | ||
1PlusChem | 1P00AOKP-100mg |
bromoacetaldehyde |
17157-48-1 | 98%, in 10% DCM | 100mg |
$295.00 | 2024-06-19 | |
A2B Chem LLC | AE97609-100mg |
bromoacetaldehyde |
17157-48-1 | 100mg |
$182.00 | 2024-04-20 | ||
1PlusChem | 1P00AOKP-10mg |
bromoacetaldehyde |
17157-48-1 | 98%, in 10% DCM | 10mg |
$64.00 | 2024-06-19 | |
Aaron | AR00AOT1-25mg |
bromoacetaldehyde |
17157-48-1 | 10% | 25mg |
$131.00 | 2025-02-11 | |
Enamine | EN300-78793-2.5g |
2-bromoacetaldehyde |
17157-48-1 | 95.0% | 2.5g |
$389.0 | 2025-03-21 | |
Enamine | EN300-78793-1.0g |
2-bromoacetaldehyde |
17157-48-1 | 95.0% | 1.0g |
$199.0 | 2025-03-21 |
Acetaldehyde, bromo-(6CI,7CI,8CI,9CI) Letteratura correlata
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Marek Grzybowski,Artur Je?ewski,Irena Deperasińska,Daniel H. Friese,Marzena Banasiewicz,Vincent Hugues,Boles?aw Kozankiewicz,Mireille Blanchard-Desce,Daniel T. Gryko Org. Biomol. Chem. 2016 14 2025
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2. Heterodiene cycloadditions of C 2 symmetric 4,5-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enoneTimothy W. Wallace,Ian Wardell,Ke-Dong Li,Peter Leeming,Alan D. Redhouse,S. Richard Challand 2 symmetric 45-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enone. Timothy W. Wallace Ian Wardell Ke-Dong Li Peter Leeming Alan D. Redhouse S. Richard Challand J. Chem. Soc. Perkin Trans. 1 1995 2293
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3. Heterodiene cycloadditions of C 2 symmetric 4,5-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enoneTimothy W. Wallace,Ian Wardell,Ke-Dong Li,Peter Leeming,Alan D. Redhouse,S. Richard Challand 2 symmetric 45-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enone. Timothy W. Wallace Ian Wardell Ke-Dong Li Peter Leeming Alan D. Redhouse S. Richard Challand J. Chem. Soc. Perkin Trans. 1 1995 2293
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Xiao Ma,Yajie Chen,Sigui Chen,Zhengshuang Xu,Tao Ye Org. Biomol. Chem. 2017 15 7196
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Nan Luo,Guanxin Zhang,Zitong Liu Org. Chem. Front. 2021 8 4560
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Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
(CAS:17157-48-1)Bromoacetaldehyde

Purezza:99%
Quantità:100mg
Prezzo ($):Inchiesta